Homostachydrine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
472-22-0 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
XULZWQRXYTVUTE-ZETCQYMHSA-N |
Isomeric SMILES |
C[N+]1(CCCC[C@H]1C(=O)[O-])C |
Canonical SMILES |
C[N+]1(CCCCC1C(=O)[O-])C |
melting_point |
300 °C |
physical_description |
Solid |
Origin of Product |
United States |
Natural Occurrence, Distribution, and Biosynthesis Pathways
Botanical Sources and Distribution Across Plant Genera
Homostachydrine has been isolated and identified in various parts of plants, including leaves, seeds, and fruits. Its presence is a species-specific trait and can vary in concentration depending on the plant and environmental conditions.
The presence of this compound has been confirmed in the green coffee beans of both major commercial species, Coffea arabica (Arabica) and Coffea canephora (Robusta). nih.govresearchgate.net Notably, there is a significant difference in the concentration of this compound between the two, with Robusta beans containing a much higher amount. nih.govresearchgate.net Research has shown that the this compound content in Arabica beans is approximately 1.5 ± 0.5 mg/kg, while in Robusta beans, it is around 31.0 ± 10.0 mg/kg. nih.govresearchgate.net
This compound exhibits considerable heat stability, meaning its content is not significantly affected by the coffee bean roasting process. This characteristic makes this compound a promising chemical marker for authenticating the composition of roasted coffee blends and verifying the declared percentages of Arabica and Robusta beans. nih.gov
Table 1: this compound Content in Coffea Species
| Coffea Species | Average this compound Content (mg/kg) |
| Coffea arabica (Arabica) | 1.5 ± 0.5 |
| Coffea canephora (Robusta) | 31.0 ± 10.0 |
Medicago sativa, commonly known as alfalfa, is a well-documented source of this compound. researchgate.netnih.gov In fact, the compound was first isolated from the seeds of alfalfa, where it was identified as a homologue of stachydrine (B192444). researchgate.net It is also present in the leaves of the plant. researchgate.net Alfalfa extracts are often used as a comparative source in scientific studies for the identification of this compound due to its high concentration in this plant. researchgate.netnih.gov
This compound has also been identified in the genus Achillea, which includes the species Achillea millefolium, or yarrow. researchgate.net
Recent scientific investigations have reported the presence of this compound for the first time within the Citrus genus. researchgate.netnih.govacs.org The compound has been detected in various parts of these plants, including the fruits, seeds, and leaves. researchgate.netnih.govebi.ac.uk Specific species in which this compound has been identified include orange, lemon, and bergamot (Citrus bergamia). researchgate.netnih.govacs.org The discovery of this compound in this genus has expanded the known distribution of this betaine (B1666868).
Leonurus sibiricus, commonly known as Siberian motherwort or honeyweed, is a herbaceous plant belonging to the Lamiaceae family. nih.gov This plant is recognized for containing a variety of pharmacologically important chemical compounds, including diterpenes, triterpenes, flavonoids, and phenolic acids. researchgate.net While some members of the Lamiaceae family are known to accumulate related compounds like stachydrine, current scientific literature does not document the presence of this compound in Leonurus sibiricus or other members of the Lamiaceae family. researchgate.netnih.govnih.gov
Hylocereus undatus, also known as pitaya or dragon fruit, is a species of cactus. Phytochemical analyses of its pulp and peel have revealed a rich composition of bioactive compounds, including phenolic acids, flavonoids, and betalains. nih.govphcog.commdpi.com However, based on available scientific studies, this compound has not been identified as a constituent of Hylocereus undatus. nih.govnih.govresearchgate.net
Endogenous Biosynthesis Pathways in Plants
The biosynthesis of this compound in plants is understood to originate from the cyclic amino acid, pipecolic acid. researchgate.netnih.gov The metabolic pathway is hypothesized to be a direct methylation process. researchgate.netnih.gov
The proposed pathway involves a two-step methylation of the nitrogen atom on the piperidine (B6355638) ring of pipecolic acid. The immediate precursor to this compound, N-methylpipecolic acid, has been detected alongside this compound in plants such as coffee, lending strong support to this hypothesis. nih.gov
The biosynthesis is catalyzed by methyltransferase enzymes, which utilize S-adenosylmethionine (SAM) as the methyl group donor. researchgate.net This process occurs in the cytoplasm and is often associated with the plant's response to abiotic stress. researchgate.net The complete pathway can be summarized as follows:
Pipecolic Acid is methylated to form N-methylpipecolic acid .
N-methylpipecolic acid is subsequently methylated again to yield the final product, This compound (pipecolic acid betaine).
While this pathway is widely accepted, the specific methyltransferase enzymes responsible for these reactions have not yet been fully isolated and characterized in all plant species known to produce this compound. researchgate.net
Proposed Role of the Pipecolic Acid Pathway
The metabolic origin of this compound is hypothesized to be a direct extension of the pipecolic acid pathway. nih.govresearchgate.net The consistent co-occurrence of pipecolic acid and this compound in various plant tissues strongly suggests that pipecolic acid serves as the immediate precursor to this compound. nih.govresearchgate.net This pathway proposes a direct methylation of pipecolic acid to form its betaine derivative. nih.govresearchgate.net
Involvement of Precursor Molecules (e.g., Pipecolic Acid, Lysine)
The biosynthesis of this compound is dependent on the availability of specific precursor molecules. The primary precursors and their roles are detailed below.
| Precursor Molecule | Role in Biosynthesis |
| Lysine (B10760008) | The foundational amino acid from which pipecolic acid is derived. Pipecolic acid is a known catabolic metabolite of lysine. nih.gov |
| Pipecolic Acid | The direct and immediate precursor to this compound. It is the molecular scaffold that undergoes methylation. nih.govresearchgate.net |
The metabolic journey begins with the amino acid lysine, which is converted into pipecolic acid. nih.gov This cyclic imino acid then serves as the substrate for the final steps of this compound synthesis. nih.govresearchgate.net
Enzymatic Mechanisms of Methylation (e.g., S-Adenosylmethionine-Dependent Methyltransferases)
The conversion of pipecolic acid to this compound is a methylation process catalyzed by specific enzymes. The biosynthesis of betaines in plants is predominantly carried out by methyltransferase enzymes. researchgate.net These enzymes utilize S-adenosylmethionine (SAM) as the essential methyl group donor. researchgate.net In this SAM-dependent reaction, the methyl group from SAM is transferred to the nitrogen atom of the pipecolic acid ring, a process that occurs sequentially to form the final N,N-dimethylated product, this compound.
Environmental and Developmental Influences on Biosynthesis
The production of this compound, like many plant secondary metabolites, is influenced by both external environmental conditions and the plant's internal developmental state.
Stress Response: this compound is recognized as an osmolyte, a class of compounds that help plants adapt to abiotic stress. researchgate.net The biosynthesis of betaines, including this compound, is often upregulated in response to environmental stressors such as high salinity or drought. researchgate.net This increased accumulation helps protect the plant's cells by maintaining osmotic balance.
Developmental Influences: The concentration of secondary metabolites can vary significantly during a plant's lifecycle, such as during flowering or seed-setting periods. While specific studies detailing this compound levels throughout the developmental stages of plants like Citrus or Medicago are not extensively detailed in the provided research, it is a well-established principle in plant biochemistry that the expression of biosynthetic pathway genes is often developmentally regulated.
Comparative Biosynthesis with Related Betaines (e.g., Stachydrine)
This compound is structurally and biosynthetically related to other cyclic betaines, most notably stachydrine (proline betaine). While both are quaternary ammonium (B1175870) compounds, their biosynthetic origins differ significantly, primarily in their precursor molecules.
| Feature | This compound (Pipecolic Acid Betaine) | Stachydrine (Proline Betaine) |
| Precursor Amino Acid | Lysine (which forms Pipecolic Acid) nih.gov | Proline |
| Direct Precursor | Pipecolic Acid nih.govresearchgate.net | Proline |
| Ring Structure | Six-membered piperidine ring | Five-membered pyrrolidine (B122466) ring |
Metabolic Fate and Biotransformation in Biological Systems
Once synthesized or ingested, this compound, like other xenobiotic and endogenous compounds, is subject to metabolic processes that modify its structure to facilitate excretion. This biotransformation primarily occurs in the liver and involves a series of enzymatic reactions.
Oxidation and Reduction Processes
The biotransformation of organic molecules in biological systems is often categorized into phases. Phase I reactions, which include oxidation, reduction, and hydrolysis, serve to introduce or expose polar functional groups on a substrate. nih.gov
Oxidative reactions are among the most common metabolic processes and are frequently catalyzed by the cytochrome P450 enzyme system. nih.govyoutube.com These monooxygenases increase the hydrophilicity of compounds by introducing hydroxyl groups, preparing them for subsequent reactions or excretion. youtube.com Reduction reactions can also occur, enzymatically adding hydrogen to a molecule. While specific studies detailing the oxidative or reductive breakdown of this compound are not available in the provided search results, these Phase I reactions represent the fundamental pathways by which a compound with its chemical structure would likely be metabolized in vivo.
Interactions with Enzymes and Influence on Amino Acid and Neurotransmitter Metabolic Pathways
The biochemical role of this compound extends to its interactions with specific enzymes and its subsequent influence on metabolic pathways, particularly those related to amino acids and neurotransmitters. While research is ongoing, several key interactions and effects have been identified, shedding light on its physiological significance.
Interactions with Enzymes
This compound's interaction with enzymes is primarily understood through its role as a substrate for transport proteins and its biosynthesis from an amino acid precursor.
The biosynthesis of this compound is understood to proceed via the direct methylation of its precursor, pipecolic acid. researchgate.netacs.orgnih.gov This biochemical conversion is catalyzed by a class of enzymes known as methyltransferases. researchgate.net Specifically, S-adenosylmethionine (SAM)-dependent methyltransferases are responsible for such methylation reactions in the biosynthesis of many natural products, utilizing SAM as the methyl group donor. nih.gov While the specific methyltransferase enzyme that acts on pipecolic acid to yield this compound has not been definitively isolated and characterized, this pathway represents a crucial enzymatic interaction.
A significant finding in the study of this compound is its identification as a xenobiotic substrate for the carnitine/organic cation transporter 1 (OCTN1), also known as solute carrier family 22 member 4 (SLC22A4). nih.gov OCTN1 is a transport protein expressed in brain neurons that mediates the uptake of various compounds. nih.gov Research using OCTN1-transfected HEK293 cells confirmed that these cells exhibited a significantly higher uptake of deuterium-labeled this compound compared to control cells, demonstrating a direct interaction between this compound and the OCTN1 transporter. nih.gov This interaction is crucial as it facilitates the entry of this compound into neuronal cells, which is a prerequisite for its neurological effects. nih.gov
| Experimental Model | Key Finding | Implication | Reference |
|---|---|---|---|
| OCTN1-transfected HEK293 cells | Confirmed OCTN1-mediated uptake of deuterium-labeled this compound. | Demonstrates that this compound is a direct substrate of the OCTN1 transporter. | nih.gov |
| Wild-type vs. octn1 gene knockout mice | This compound was identified in lower concentrations in octn1-/- mice through metabolomics analysis. | Suggests OCTN1 is involved in the transport and distribution of this compound in vivo. | nih.gov |
Influence on Amino Acid and Neurotransmitter Metabolic Pathways
This compound's influence on metabolic pathways is intrinsically linked to its nature as an amino acid derivative and its transport into neurologically active tissues.
Influence on Amino Acid Metabolic Pathways: this compound is the N,N-dimethylated betaine of pipecolic acid, a cyclic, non-proteinogenic amino acid. researchgate.net Its metabolic origin is therefore directly rooted in amino acid metabolism. The synthesis of betaines from their corresponding amino acid precursors is a recognized metabolic pathway in various organisms. researchgate.net The conversion of pipecolic acid to this compound represents a specific endpoint in this pathway. In some plant responses to biotic stress, the synthesis of pipecolic acid is induced, leading to increased levels of betaines, which suggests a role in cellular defense and stress response systems that are connected to amino acid metabolism. researchgate.net However, current research has not extensively detailed the influence of this compound on the broader metabolic pathways of other amino acids, such as their synthesis, degradation, or interconversion.
Influence on Neurotransmitter Metabolic Pathways: The transport of this compound into the brain via OCTN1 allows it to exert influence on pathways related to neurotransmission. nih.gov Studies have shown that the administration of this compound can sensitize mice to pentylenetetrazole (PTZ)-induced seizures. nih.gov This neurological effect is accompanied by changes in the expression of specific genes that are critical to synaptic plasticity and neuronal activity, which are fundamental aspects of neurotransmitter pathways. nih.gov
Following this compound administration in the context of PTZ-induced seizures, researchers observed a significant increase in the expression of several immediate early genes and neurotrophic factors in different brain regions. nih.gov These molecular changes indicate that this compound can modulate the signaling pathways that govern neuronal responses and long-term potentiation, which are central to the function of neurotransmitter systems. nih.gov For instance, the upregulation of Brain-Derived Neurotrophic Factor (BDNF) is known to play a crucial role in neuronal survival and the regulation of synaptic function. nih.gov
| Brain Region | Gene | Observed Effect | Associated Function | Reference |
|---|---|---|---|---|
| Hippocampus | Arc (Activity-regulated cytoskeleton-associated protein) | Increased expression | Synaptic plasticity, memory consolidation | nih.gov |
| Frontal Cortex | Arc | Increased expression | Synaptic plasticity | nih.gov |
| Egr1 (Early growth response protein 1) | Increased expression | Neuronal plasticity, memory formation | nih.gov | |
| BDNF (Brain-Derived Neurotrophic Factor) | Increased expression | Neuronal survival, synaptic function | nih.gov |
Advanced Synthetic Methodologies for Homostachydrine
Strategies for Extraction and Purification from Natural Plant Sources
The isolation of homostachydrine from natural sources is a multi-step process that begins with extraction from plant tissues, followed by rigorous purification to separate it from a complex mixture of other metabolites.
Initial extraction is typically performed using polar solvents. For instance, in the case of alfalfa (Medicago sativa) seeds, a common source of this compound, the plant material is boiled with 70% alcohol to draw out the soluble compounds. cdnsciencepub.com Similarly, for citrus plants, where this compound has also been identified, extraction from fruits, seeds, and leaves is the primary step. nih.gov The choice of solvent is critical; organic solvents like ethanol, butanol, and acetone (B3395972) are effective for extracting proteins and other compounds that contain non-polar or hydrophobic residues. csic.es
Following the initial solvent extraction, the crude extract contains a multitude of substances, including proteins, sugars, and other alkaloids, which must be removed. A common purification step involves the precipitation of proteins using agents like lead acetate. cdnsciencepub.com After removing the precipitate, the filtrate is concentrated. cdnsciencepub.com Further purification can be achieved through various chromatographic techniques. Column chromatography using cellulose (B213188) powder has been successfully employed to separate this compound from its lower homologue, stachydrine (B192444), using a butanol-dilute hydrochloric acid solvent system. cdnsciencepub.com An alternative and efficient, non-chromatographic purification technique is three-phase partitioning (TPP), which uses ammonium (B1175870) sulphate and t-butanol to partition and purify biomolecules from a crude extract. scirp.org For definitive purification, especially when separating from structurally similar betaines, precipitation with mercuric chloride can be used, as this selectively precipitates compounds like stachydrine and this compound while leaving others, such as trigonelline, in the solution. cdnsciencepub.comcdnsciencepub.com The final purified product is often crystallized as a hydrochloride salt from solvents like ethanol-ether. cdnsciencepub.com
Chemical Synthesis Routes and Methodological Development
Chemical synthesis provides a reliable alternative to natural extraction, offering the ability to produce this compound with high purity and to create specific isomers.
The most direct synthetic route to this compound is the N-methylation of its precursor, pipecolic acid. nih.govacs.org This reaction must be regioselective, meaning the methyl groups are added specifically to the nitrogen atom of the piperidine (B6355638) ring without reacting with the carboxylic acid group. A classic method involves treating the silver salt of pipecolic acid with methyl iodide. cdnsciencepub.com This approach leverages the reactivity of the silver salt to facilitate the methylation process. Another established procedure for synthesizing betaines involves methylation using methyl iodide in the presence of a base. researchgate.net The presence of pipecolic acid in plants like citrus strongly suggests that a similar pathway of direct methylation occurs naturally. nih.govacs.org
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. whiterose.ac.ukprismbiolab.com This involves systematically adjusting various parameters to find the most efficient set of conditions. beilstein-journals.org Key variables in the synthesis of this compound include the choice of solvent, reaction temperature, pressure, and the concentration of reactants. For the methylation of pipecolic acid, the selection of the methylating agent and the base is critical. While methyl iodide is a common reagent, other methylating agents could be considered. The stoichiometry of the reagents, such as the equivalents of the methylating agent used relative to the pipecolic acid substrate, must be carefully controlled to ensure complete dimethylation without undesirable side reactions. researchgate.net The optimization process can be guided by methodologies like "One Factor At a Time" (OFAT) or more complex statistical methods like "Design of Experiments" (DoE) to efficiently explore the parameter space. whiterose.ac.ukprismbiolab.com
Table 1: Key Parameters for Optimization in this compound Synthesis
| Parameter | Description | Potential Options/Ranges | Rationale for Optimization |
|---|---|---|---|
| Substrate | The starting material for methylation. | Pipecolic acid, Pipecolic acid salts (e.g., silver salt) | Solubility and reactivity can vary. |
| Methylating Agent | Provides the methyl groups for the reaction. | Methyl iodide, Dimethyl sulfate | Affects reaction rate and byproducts. |
| Solvent | The medium in which the reaction occurs. | Methanol, Dioxane, DMF | Influences solubility of reactants and reaction kinetics. researchgate.net |
| Base | Used to deprotonate the amine for methylation. | Potassium carbonate, Silver oxide | Strength and type of base can prevent unwanted side reactions. |
| Temperature | The thermal condition of the reaction. | Room temperature to reflux | Controls reaction rate; higher temperatures can lead to degradation. |
| Reaction Time | The duration of the reaction. | 1 to 24 hours | Ensures the reaction goes to completion without forming byproducts. researchgate.net |
This compound possesses a chiral center, meaning it can exist as different stereoisomers (enantiomers). Producing a specific isomer requires a stereoselective synthesis approach. anu.edu.au Such syntheses create one stereoisomer in preference to others. ethz.ch
There are several established strategies to achieve this:
Chiral Pool Synthesis: This method utilizes a readily available, enantiomerically pure starting material. ethz.ch For this compound, the synthesis would begin with a specific pure isomer of pipecolic acid, such as (R)-pipecolic acid or (S)-pipecolic acid. ekb.eg The subsequent methylation reaction preserves the stereochemistry of the starting material, yielding the corresponding pure enantiomer of this compound.
Chiral Auxiliaries: An enantiopure group (the auxiliary) is temporarily attached to the starting material to direct the stereochemical outcome of a key reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch
Asymmetric Catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other. For example, the synthesis of the chiral precursor (R)-pipecolic acid can be achieved using an L-proline catalyzed asymmetric α-amination reaction on an aldehyde derived from cyclohexene. ekb.eg This creates the necessary chiral piperidine skeleton which can then be converted to the target isomer.
Resolution: A racemic mixture (a 50:50 mix of both enantiomers) is separated. This can be done by fractional crystallization of diastereomeric salts formed by reacting the racemic mixture with a chiral resolving agent, such as d-tartaric acid or d-camphorsulphonic acid. cdnsciencepub.compsu.edu
Biotechnological Production through Microbial Fermentation
Biotechnology offers a sustainable alternative to chemical synthesis, using microorganisms as "cell factories" to produce valuable compounds. researchgate.netmdpi.com While the microbial production of this compound is not yet established commercially, the principles have been demonstrated for other betaines, such as glycine (B1666218) betaine (B1666868).
The core of a biotechnological production process is the microbial strain. nih.gov The production of a specific betaine like this compound would require a host organism and the necessary enzymatic machinery.
Strain Selection: A suitable host organism would ideally be one that is well-characterized, grows rapidly on inexpensive feedstocks, and is amenable to genetic engineering. Common choices in industrial biotechnology include bacteria like Escherichia coli and Pseudomonas species, or yeasts like Pichia pastoris. mdpi.commdpi.com Some microbes naturally produce betaines as osmoprotectants to survive under stress conditions like high salinity or extreme temperatures, making them potentially good starting points. nih.gov
Metabolic Engineering: To produce this compound, a microbial strain would need to be engineered to perform the specific N-methylation of pipecolic acid. This involves introducing the genes that code for the required enzymes. researchgate.netoup.com The key enzymes are N-methyltransferases, which transfer methyl groups from a donor molecule (like S-adenosylmethionine) to the nitrogen atom of the precursor. researchgate.net Researchers have successfully engineered Pseudomonas strains to produce glycine betaine and β-alanine betaine by expressing N-methyltransferase genes from a cyanobacterium (Aphanothece halophytica) or a plant (Limonium latifolium). mdpi.com A similar strategy could be applied for this compound, where the host microbe would either be fed pipecolic acid as a precursor or be further engineered to synthesize pipecolic acid from a simpler carbon source like lysine (B10760008). The entire process, from substrate conversion to product formation, occurs within the controlled environment of a bioreactor. brain-biotech.comika.com
Table 2: Components of a Hypothetical Biotechnological System for this compound Production
| Component | Description | Example/Strategy | Reference |
|---|---|---|---|
| Host Microorganism | The "cell factory" for production. | Escherichia coli, Pseudomonas nitroreducens, Corynebacterium glutamicum | mdpi.commdpi.com |
| Carbon/Nitrogen Source | The feedstock for microbial growth and synthesis. | Glucose, Agro-industrial wastes (e.g., molasses) | mdpi.com |
| Precursor | The direct starting molecule for the final product. | Pipecolic acid (supplied exogenously or synthesized in-situ from lysine) | nih.govacs.org |
| Key Enzymes | The biocatalysts for the desired reaction. | N-methyltransferases (specific for pipecolic acid) | researchgate.netmdpi.com |
| Genetic Engineering | The modification of the microbe's DNA. | Plasmid-based expression of methyltransferase genes from plants or other organisms. | mdpi.com |
| Fermentation Type | The method of cultivation in the bioreactor. | Fed-batch or continuous fermentation to maximize yield. | brain-biotech.com |
Fermentation Process Optimization for this compound Accumulation
Detailed research specifically focused on the optimization of fermentation processes for the accumulation of this compound is not available in the reviewed scientific literature. While it is understood that this compound is a secondary metabolite found in various plants and that its production can be influenced by environmental conditions and microbial activity, dedicated studies to maximize its yield through controlled fermentation are lacking. researchgate.netresearchgate.net
General principles of fermentation optimization are well-established and could theoretically be applied to enhance this compound production if a suitable biological system (either a plant cell culture or a genetically engineered microorganism) were developed. nih.govresearchgate.netcellculturecompany.com These optimization strategies typically involve the systematic variation of key parameters to identify the conditions that lead to the highest product yield.
Table 1: General Parameters for Fermentation Process Optimization
| Parameter | Description | Potential Relevance to this compound |
| Media Composition | The nutrient makeup of the fermentation broth, including carbon and nitrogen sources, salts, and precursor molecules. | Supplementation with L-lysine or pipecolic acid could potentially increase the precursor pool for this compound biosynthesis. frontiersin.org |
| Temperature | The cultivation temperature, which affects microbial growth rates and enzyme activity. | Each microorganism or plant cell line has an optimal temperature range for growth and secondary metabolite production. cellculturecompany.comnih.gov |
| pH | The acidity or alkalinity of the culture medium, which influences nutrient uptake and enzyme function. | Maintaining an optimal pH is critical for the activity of enzymes involved in the biosynthetic pathway of this compound. nih.gov |
| Dissolved Oxygen | The concentration of oxygen available to the cultured cells, crucial for aerobic organisms. | The biosynthesis of this compound may be an aerobic or anaerobic process, and the oxygen supply would need to be controlled accordingly. |
| Agitation/Mixing | The rate of stirring in a bioreactor, which ensures uniform distribution of nutrients and cells. | Proper mixing is essential for maintaining a homogenous culture environment and preventing cell sedimentation. ekb.eg |
The biosynthesis of this compound in plants is believed to occur via the methylation of pipecolic acid, which itself is derived from L-lysine. researchgate.net Therefore, strategies for optimizing this compound fermentation would likely involve enhancing the metabolic flux through this pathway. This could include metabolic engineering of a microbial host to overexpress the necessary biosynthetic enzymes, such as lysine cyclodeaminase and N-methyltransferases. researchgate.netuni-saarland.de
Research on related compounds offers some insights. For example, the production of L-pipecolic acid has been established in engineered Corynebacterium glutamicum, and its production can be influenced by osmotic stress. frontiersin.org Furthermore, studies on coffee fermentation suggest that the metabolic activity of microbial consortia can enhance the production of various secondary metabolites, including this compound, although the specific microorganisms and optimal conditions have not been elucidated. researchgate.net
Without dedicated research, any discussion on specific fermentation process optimization for this compound accumulation remains speculative and based on general principles of biotechnology and metabolic engineering.
Biological Activity and Mechanistic Investigations in Experimental Models
Anti-Inflammatory Properties in In Vitro and In Vivo Studies
Current scientific literature based on available experimental models does not provide specific data on the anti-inflammatory properties of Homostachydrine.
Direct experimental evidence detailing the modulation of cytokine production or specific inflammatory pathways by this compound is not extensively documented in current research. While metabolomic studies have identified this compound in biological samples, its direct role in inflammatory responses remains an area for future investigation nih.gov.
Neurobiological Roles and Central Nervous System Research
Research into this compound has revealed significant interactions within the central nervous system, particularly concerning its transport and its effects on seizure susceptibility and neuronal gene expression.
The direct influence of this compound on specific neurotransmitter systems and cognitive function has not been a primary focus of dedicated studies. However, its proconvulsant activity in pentylenetetrazole (PTZ)-induced seizure models suggests a potential interaction with neurotransmitter pathways. PTZ is known to be a GABA receptor antagonist, implying that the effects of this compound on seizure susceptibility may be linked to the GABAergic system. Further research is required to delineate the precise mechanisms and any broader implications for cognitive processes.
This compound has been identified as a xenobiotic substrate for the organic cation transporter 1 (OCTN1), also known as solute carrier family 22 member 4 (SLC22A4). This transporter is expressed in neurons within the brain. Untargeted metabolomics analysis revealed that the concentration of this compound was lower in the hippocampus, frontal cortex, and plasma of mice lacking the gene for OCTN1 (octn1−/−) compared to wild-type mice. To confirm this relationship, experiments using OCTN1-transfected HEK293 cells demonstrated the uptake of deuterium-labeled this compound, confirming it is a substrate of the OCTN1 transporter.
Studies utilizing pentylenetetrazole (PTZ), a chemical convulsant, have demonstrated that this compound can sensitize mice to seizures. The administration of this compound to wild-type mice resulted in an increase in the severity of PTZ-induced acute seizures. Conversely, mice with a genetic knockout of the octn1 transporter gene (octn1−/−), which show lower levels of this compound, exhibited a reduced susceptibility to seizures in both acute and kindling models induced by PTZ. This suggests a direct link between the presence of this compound, facilitated by the OCTN1 transporter, and an increased propensity for seizures in these experimental models.
Table 1: Effect of this compound Administration on PTZ-Induced Seizure Scores This table illustrates the impact of this compound on seizure severity in an animal model.
| Treatment Group | Mean Seizure Score | Observation |
|---|---|---|
| Vehicle Control + PTZ | Lower | Baseline seizure response to PTZ. |
| This compound + PTZ | Higher | Increased seizure severity compared to control. nih.gov |
The administration of this compound has been shown to modulate the expression of specific epilepsy-related genes in the brain following PTZ-induced seizures. In mice treated with this compound, there was a notable increase in the expression of the Activity-regulated cytoskeleton-associated protein (Arc) gene in the hippocampus. Furthermore, the expression of Arc, Early Growth Response 1 (Egr1), and Brain-Derived Neurotrophic Factor (BDNF) was also upregulated in the frontal cortex. In contrast, the upregulation of genes such as c-fos and Arc following PTZ administration was observed in the hippocampus of wild-type mice but not in octn1−/− mice, further linking the OCTN1 transporter and its substrates like this compound to these neuronal genetic responses.
Table 2: Gene Expression Changes in Brain Regions Following this compound Administration and PTZ-Induced Seizures This table summarizes the observed changes in the expression of key neuronal genes.
| Gene | Brain Region | Change in Expression | Reference |
|---|---|---|---|
| Arc | Hippocampus | Increased | nih.gov |
| Arc | Frontal Cortex | Increased | nih.gov |
| Egr1 | Frontal Cortex | Increased | nih.gov |
| BDNF | Frontal Cortex | Increased | nih.gov |
Research on Metabolic Modulation and Regulation
Comparative Studies with Stachydrine (B192444) in Metabolic Disorder Models
This compound, the N-dimethylbetaine of pipecolic acid, is a higher homologue of stachydrine and the two compounds are often found together in various plants. nih.gov While extensive research has highlighted the therapeutic potential of stachydrine against metabolic syndrome, there is a notable lack of direct comparative studies investigating the effects of this compound in the same models.
Stachydrine has been shown to influence multiple molecular targets and signaling pathways critical in the development and progression of metabolic syndrome. nih.gov These include pathways involved in hyperlipidemia, insulin (B600854) resistance, and obesity. nih.gov For instance, stachydrine impacts the Srebp1–Fasn pathway, which governs lipid synthesis, and modulates the AMPK-mediated signaling pathway, which is crucial for energy homeostasis. nih.gov Given that this compound shares a close structural relationship with stachydrine, it is plausible that it may exert similar biological activities. However, dedicated research is required to confirm this hypothesis and to delineate the specific metabolic effects of this compound, both independently and in comparison to stachydrine. To date, the biological role of this compound remains largely undefined, in contrast to the more extensively studied stachydrine. researchgate.net
Tissue Repair and Wound Healing Mechanisms in Animal Models
Recent research has identified this compound as a potential protective factor in the context of tissue injury, specifically in the development and healing of pressure ulcers.
Research on Pressure Ulcer Progression and Healing
A Mendelian randomization study identified circulating this compound levels as a protective factor against the risk of pressure ulcers (PUs). nih.gov The study reported a significant causal association, suggesting that higher levels of this metabolite may reduce the likelihood of developing PUs. nih.gov
To validate these findings, a pressure ulcer rat model was established. The administration of this compound was observed to promote wound healing. nih.gov The progress of wound closure was monitored on days 1, 3, and 7 post-treatment. While no significant differences were noted on day 1, by day 3, the this compound-treated groups showed improved healing compared to the untreated model group, which exhibited inflammatory exudation and incomplete scab formation. nih.gov These findings suggest that this compound may play a direct role in accelerating the healing process of pressure-induced skin injuries.
Table 1: Wound Healing Rate in Pressure Ulcer Rat Model This table illustrates the comparative wound healing rates observed in a rat model of pressure ulcers, showing the effect of this compound treatment over a 7-day period.
| Treatment Group | Day 1 Healing Rate (%) | Day 3 Healing Rate (%) | Day 7 Healing Rate (%) |
| Model (Untreated) | 0.0 | 15.0 | 30.0 |
| This compound (Low Dose) | 0.0 | 25.0 | 50.0 |
| This compound (High Dose) | 0.0 | 30.0 | 65.0 |
Data derived from graphical representations in "Causal Association Between Genetically Predicted Circulating Metabolites and Pressure Ulcers: A Two-Sample Mendelian Randomization Study." Actual values are estimations from the source's figures.
Effects on Microcirculation and Tissue Tolerance
The healing of pressure ulcers is intrinsically linked to the health of the local microcirculation and the ability of the tissue to tolerate pressure-induced ischemia. nih.gov In the rat model study, wound tissue was analyzed using Hematoxylin and Eosin (HE) staining on day 7. nih.gov This analysis allowed for the observation of structural characteristics of the skin, the formation of granulation tissue, and the degree of inflammatory cell infiltration. nih.gov The promotion of granulation tissue formation in the this compound-treated groups indicates a positive effect on the underlying cellular processes of tissue repair, which are dependent on adequate microvascular function for the supply of oxygen and nutrients. nih.gov While the study did not measure microcirculatory parameters directly, the enhanced healing and tissue regeneration strongly suggest a beneficial modulation of the local tissue environment and its tolerance to injury. nih.gov
Regulation of Extracellular Matrix Proteins (e.g., Collagen I, Collagen III)
The extracellular matrix (ECM) provides the structural foundation for healing tissue, with collagen being a primary component. nih.gov The process of wound healing involves a dynamic shift in the types of collagen being deposited. Early stages of healing are characterized by a higher proportion of Collagen III, which forms thin, elastic fibers. nih.gov As the wound matures, this is gradually replaced by the stronger, more durable Collagen I, which provides tensile strength to the newly formed tissue. nih.govnih.gov
Inhibition of Inflammatory Factors (e.g., TNF-α)
While direct studies on this compound's effect on Tumor Necrosis Factor-alpha (TNF-α) are limited, research into the broader class of betaines reveals significant anti-inflammatory properties, including the modulation of pro-inflammatory cytokines. Betaine (B1666868), a related compound, has been shown to control the production of inflammatory mediators by inhibiting the Nuclear Factor-κB (NF-κB) signaling pathway. nih.govnih.gov
In experimental models, the administration of betaine has demonstrated a notable capacity to reduce levels of key inflammatory factors. For instance, in a rat model of sepsis-induced acute lung injury, betaine treatment led to a significant reduction in the pro-inflammatory cytokines TNF-α, Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov Similarly, betaine attenuated serum levels of TNF-α and IL-6 in rats exposed to hookah smoke. nih.gov In studies using lipopolysaccharide (LPS)-stimulated N9 microglial cells, betaine inhibited the production of M1 proinflammatory cytokines, including TNF-α, IL-6, and IL-1β, in a dose-dependent manner. mdpi.com This body of evidence on related compounds suggests a potential, though not yet directly confirmed, anti-inflammatory role for this compound.
In a metabolomic study of tuberculosis patients, a condition characterized by a chronic inflammatory response, this compound and its lower homologue, stachydrine (L-proline betaine), were identified in patient serum. nih.gov These compounds were noted as plant-derived alkaloids, but their direct contribution to the inflammatory cascade was not determined within the study. nih.gov
| Treatment | Concentration | Effect on TNF-α Production | Effect on IL-6 Production | Effect on IL-1β Production |
|---|---|---|---|---|
| Betaine | 0.125 mM | Inhibited | Inhibited | Inhibited |
| Betaine | 0.25 mM | Inhibited | Inhibited | Inhibited |
| Betaine | 0.5 mM | Inhibited | Inhibited | Inhibited |
| Betaine | 1 mM | Inhibited | Inhibited | Inhibited |
Data derived from a study on LPS-stimulated N9 cells, showing a dose-dependent inhibitory effect. mdpi.com
Investigation in Pulmonary Pathophysiology Models
Direct research linking this compound to the etiology of Pulmonary Arterial Hypertension (PAH) has not been established. However, studies on betaine provide evidence for a protective role in experimental PAH. nih.gov PAH is a progressive disorder marked by increased pulmonary vascular resistance, which can lead to right ventricular failure. nih.gov Chronic inflammation is recognized as a contributor to the pathogenesis of PAH. nih.gov
In a key study using a monocrotaline (B1676716) (MCT)-induced PAH rat model, betaine treatment was shown to significantly attenuate the disease's progression. nih.gov The administration of betaine improved several critical hemodynamic and physiological parameters compared to the untreated PAH group. nih.gov These findings suggest that betaine's anti-inflammatory effects may be beneficial in the context of PAH. nih.gov While metabolomic studies in PAH have highlighted alterations in various metabolic pathways, including those related to amino acids like proline, a specific role for this compound has not been identified. nih.govnih.govnih.gov
| Parameter | MCT Group (PAH) | MCT + Betaine (400 mg/kg) Group | Statistical Significance (p-value) |
|---|---|---|---|
| Mean Pulmonary Arterial Pressure (mPAP) | Elevated | Significantly Lower | < 0.05 |
| Right Ventricular Systolic Pressure (RVSP) | Elevated | Reduced | < 0.05 |
| Right Ventricle Hypertrophy Index (RVHI) | Increased | Decreased | < 0.05 |
Data from a study demonstrating betaine's protective effects in an experimental model of PAH. nih.gov
Current scientific literature does not indicate a role for this compound in mediating the biological effects of L-proline betaine (stachydrine). This compound, also known as pipecolic acid betaine, is the next higher homologue of L-proline betaine. researchgate.net While structurally similar, they are considered distinct metabolites. Both compounds are found in nature, sometimes within the same plant species such as alfalfa, but are typically studied as separate entities. nih.gov Research on the metabolism and activity of L-proline betaine focuses on its own pathways and functions, such as its role as an osmoprotectant, without suggesting mediation by this compound. nih.govfrontiersin.org
Emerging Areas of Biological Activity Research (e.g., Circulatory Metabolite Profiles in Autoimmune Disease Models)
An emerging area of research involves the identification of metabolic signatures in various disease states, including those with an immunological basis. In this context, this compound has been identified as a circulatory metabolite in a human disease model characterized by chronic inflammation and immunosuppression. nih.gov
In a comprehensive metabolomic analysis of serum from patients with active tuberculosis, this compound was detected as one of over 400 small molecules profiled. nih.gov Its presence, along with stachydrine, was noted, and these compounds were classified as plant alkaloids, potentially originating from diet or traditional remedies. nih.gov While tuberculosis is an infectious disease, it involves complex, long-term host immune responses and inflammation that share some characteristics with autoimmune conditions. The identification of this compound in the circulation of these patients highlights its potential as a component of the metabolic landscape during chronic disease, although its specific function or significance in the disease process remains to be elucidated. nih.gov
Derivatization, Structural Modification, and Structure Activity Relationship Studies
Design Principles for Homostachydrine Derivatives
The design of this compound derivatives is guided by established medicinal chemistry principles aimed at optimizing the molecule's interaction with biological targets. These strategies involve systematic chemical alterations to improve properties such as potency, selectivity, and pharmacokinetic profile. biomedres.usbiomedres.us
Molecular modification involves chemically altering a known molecule to enhance its properties. biomedres.usbiomedres.us For the this compound scaffold, several strategies can be envisioned to generate a library of diverse analogues.
Molecular Addition: This strategy involves adding new chemical groups or functional moieties to the core structure. biomedres.us For this compound, this could include the addition of alkyl, aryl, or other functional groups to the piperidine (B6355638) ring. Introducing lipophilic groups like phenyl or naphthyl rings could enhance binding with hydrophobic pockets in a target protein, while adding groups like methoxy (B1213986) or tert-butyl could increase steric hindrance to improve selectivity. biomedres.us
Molecular Hybridization: This approach involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially synergistic or additive biological effects. biomedres.us One could conceptualize hybrid molecules where the this compound moiety is linked to another bioactive scaffold known for a specific therapeutic effect, such as an anti-inflammatory or anticancer agent.
Scaffold Hopping: This involves replacing the central core of the molecule (the piperidine ring in this case) with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. This can lead to novel derivatives with improved properties or different intellectual property profiles.
| Hypothetical Derivative ID | Parent Scaffold | Modification Strategy | Rationale for Modification |
| HS-001 | This compound | Molecular Addition (Aryl Group) | Introduce a phenyl group on the piperidine ring to explore hydrophobic interactions with a target binding site. |
| HS-002 | This compound | Molecular Addition (Halogenation) | Add a fluorine atom to potentially improve metabolic stability and binding affinity through electrostatic interactions. mdpi.comnih.gov |
| HS-003 | This compound | Molecular Hybridization | Covalently link this compound to a known kinase inhibitor fragment to create a dual-action compound. |
| HS-004 | This compound | Scaffold Hopping | Replace the piperidine ring with a pyrrolidine (B122466) or azepane ring to alter ring strain and conformational flexibility. |
This table is for illustrative purposes to demonstrate the application of design principles.
Rational drug design utilizes the knowledge of a biological target's structure to design molecules that bind with high affinity and selectivity. nih.gov If a specific protein target for this compound were identified, computational tools could be employed to guide the design of derivatives. This process involves optimizing the charge distribution of the ligand to achieve a favorable balance between strong intermolecular interactions and the unfavorable energy penalty of removing the ligand from its solvent environment (desolvation). nih.gov For instance, if a target's binding pocket contains a negatively charged amino acid residue, modifying the this compound structure to enhance its positive charge complementarity could lead to a significant increase in binding affinity. nih.gov
Synthetic Approaches to Novel this compound Analogues
The creation of novel this compound analogues relies on versatile and efficient synthetic methodologies. The synthesis would likely start from pipecolic acid or its derivatives, as this compound itself is biosynthesized from this precursor. researchgate.net
A key aspect of synthesizing analogues is the ability to introduce a variety of functional groups at specific positions on the this compound scaffold. pressbooks.pubmasterorganicchemistry.com
Functionalization of the Piperidine Ring: The carbon atoms of the piperidine ring are primary sites for modification. Synthetic strategies could involve creating derivatives of pipecolic acid with desired substituents already in place before the final methylation step to form the betaine (B1666868). Multi-component reactions, such as those used to synthesize polysubstituted pyrrolidines, could be adapted for piperidine systems to generate diverse scaffolds. mdpi.com
Modification of the Carboxylate Group: The carboxylic acid moiety is another key site for chemical transformation. It can be converted into a variety of other functional groups, including esters, amides, or alcohols. masterorganicchemistry.com For example, coupling the carboxylate with various amines would yield a library of amide derivatives, introducing new points of interaction for potential biological targets.
N-demethylation and Re-alkylation: While challenging, synthetic routes involving the selective demethylation of the quaternary ammonium (B1175870) ion followed by re-alkylation with different substituents could provide another avenue to novel analogues.
These chemical transformations allow for the systematic exploration of the chemical space around the this compound core, which is essential for building a comprehensive structure-activity relationship. nih.gov
Biological Evaluation of Derivatives in Preclinical Models
Once synthesized, the novel this compound derivatives must be evaluated for their biological activity in preclinical models. This typically begins with in vitro assays to assess their effects on cellular systems. nih.govresearchgate.net
In vitro (cell-based) assays are the first step in determining the biological potential of newly synthesized compounds. mdpi.com These assays can measure various endpoints, such as cytotoxicity, inhibition of specific enzymes, or interaction with cellular receptors.
For example, if the goal is to develop anticancer agents, the derivatives would be tested against a panel of human cancer cell lines. nih.govmdpi.com A common method is the MTT assay, which measures a cell's metabolic activity and serves as an indicator of cell viability. mdpi.com The results are typically reported as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. mdpi.com A lower IC50 value indicates greater potency.
Structure-activity relationship (SAR) studies are then conducted by comparing the biological activities of the different derivatives. nih.govnih.gov For instance, if adding a phenyl group (as in hypothetical derivative HS-001) significantly lowers the IC50 compared to the parent this compound, it would suggest that a hydrophobic interaction is beneficial for activity. This information then guides the design of the next generation of compounds. nih.gov
| Hypothetical Derivative ID | Modification Description | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. PC-3 (Prostate Cancer) |
| This compound | Parent Compound | >100 | >100 |
| HS-001 | Phenyl group at C-4 | 45.2 | 68.5 |
| HS-002 | Fluorine at C-4 | 82.1 | 95.3 |
| HS-005 (Amide derivative) | Carboxylate converted to N-benzyl amide | 25.8 | 33.7 |
| HS-006 (Ester derivative) | Carboxylate converted to ethyl ester | 91.4 | >100 |
This table presents hypothetical data for illustrative purposes to demonstrate how results from an in vitro evaluation might be structured to inform structure-activity relationships.
This systematic process of design, synthesis, and evaluation is fundamental to medicinal chemistry and would be the approach taken to explore the therapeutic potential of the this compound chemical scaffold. researchgate.net
Comparative Analysis of this compound Derivative Efficacy in Animal Models: A Review of Current Research
The field of medicinal chemistry frequently employs the strategy of creating derivatives of naturally occurring compounds to enhance their therapeutic properties or to better understand their mechanism of action. This process, known as derivatization, involves chemically modifying the core structure of a molecule to produce analogues. Following synthesis, these new compounds are often subjected to rigorous testing, including evaluation in animal models, to compare their efficacy against the parent compound and other derivatives. This comparative analysis is crucial for identifying promising new drug candidates.
However, in the case of this compound, a naturally occurring betaine found in various plants, there is a notable absence of published research following this well-established drug discovery pipeline. While the presence and isolation of this compound have been documented, the subsequent steps of creating a library of derivatives and evaluating their pharmacological effects in vivo appear to be unexplored or, at the very least, not publicly reported.
Consequently, it is not possible to provide a detailed article with data tables and in-depth research findings on the comparative analysis of this compound derivative efficacy in animal models as requested. The foundational research required to construct such an analysis does not appear to be available.
Future research in this area would first need to focus on the successful synthesis and characterization of a series of this compound derivatives. These derivatives could be designed to explore the impact of modifying various functional groups on the molecule's activity. Only after the creation of such a library of compounds could researchers proceed to the stage of in vivo testing in relevant animal models to compare their efficacy and establish a structure-activity relationship. Until such studies are conducted and their results published, a comprehensive comparative analysis remains an area for future scientific inquiry.
Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds in a mixture. wjpmr.com Its application is vital in the analysis of homostachydrine in diverse and complex matrices.
Developing a robust HPLC method for the quantitative analysis of this compound involves several critical steps to ensure accuracy and reliability, especially when dealing with complex samples like plant extracts or biological fluids. thermofisher.comresearchgate.net The process begins with optimizing sample preparation to remove interfering substances. thermofisher.com This may involve techniques such as solid-phase extraction (SPE) or liquid-liquid extraction. thermofisher.com
The choice of the HPLC column and mobile phase is paramount. For polar compounds like this compound, a reversed-phase (RP) column, such as a C18 column, is often employed. wjpmr.comingentaconnect.com The mobile phase typically consists of a mixture of water (often with a pH modifier like formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. ingentaconnect.comjpionline.org A gradient elution, where the solvent composition is changed over time, is frequently used to achieve optimal separation from other components in the matrix. researchgate.net
Method validation is a crucial final step, confirming that the analytical procedure is fit for its intended purpose. researchgate.net This involves assessing parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). nih.govlongdom.org For instance, one study developed a highly reproducible RP-HPLC method using a special octadecyl-bonded stationary phase with hydrophilic endcapping, which improved the peak shape for leonurine, a related zwitterionic analyte. This method demonstrated excellent linearity and a low detection limit. ingentaconnect.com
Table 1: Example of HPLC Method Parameters for Alkaloid Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
This table presents a generalized set of HPLC conditions often adapted for the analysis of alkaloids in plant extracts. Specific parameters may vary based on the exact matrix and target analyte.
HPLC techniques are widely applied for the authentication of raw materials and the determination of this compound content. One significant application is in the food industry, particularly for coffee. Research has shown that this compound content differs noticeably between Coffea arabica and Coffea canephora (Robusta) beans. nih.gov By using HPLC coupled with mass spectrometry (MS), it was found that Arabica beans contain approximately 1.5 ± 0.5 mg/kg of this compound, whereas Robusta beans have a much higher concentration of 31.0 ± 10.0 mg/kg. nih.govresearchgate.net Because this compound is heat-stable, it serves as a reliable marker to authenticate the composition of roasted coffee blends and detect potential adulteration. nih.govwilddata.cn
In herbal medicine, HPLC fingerprinting is used to differentiate between plant species that may be easily confused. researchgate.netnih.gov For example, different species of the Leonurus (Motherwort) genus are used in traditional medicine, and their chemical profiles, including alkaloid content, can vary significantly. researchgate.netresearchgate.net HPLC analysis can create a unique chemical fingerprint for each species, aiding in proper identification and ensuring the quality and consistency of herbal products. researchgate.netresearchgate.net
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and specific, making it invaluable for the definitive identification and structural elucidation of compounds like this compound, often in combination with chromatography.
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from macromolecules or small molecules with minimal fragmentation, which is ideal for getting the molecular weight of the analyte. wikipedia.org When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural analysis. wikipedia.orgrsc.org In an MS/MS experiment, the molecular ion of the target compound (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) create a unique fragmentation pattern that acts as a structural fingerprint. rsc.org
For this compound, ESI-MS/MS analysis in positive ion mode reveals a characteristic fragmentation pattern. acs.orgresearchgate.net Studies have shown that while its lower homolog, stachydrine (B192444), has a simpler fragmentation, this compound produces numerous ionic fragments that allow for its unambiguous identification. acs.orgresearchgate.net A key, highly specific transition monitored for quantification is the fragmentation of the precursor ion at m/z 158 to a product ion at m/z 72. acs.orgresearchgate.net This specific transition is absent in the fragmentation patterns of other common osmolytes, ensuring high selectivity in complex mixtures. acs.org The analysis of these fragmentation patterns is crucial for distinguishing between isomers and related compounds. researchgate.netnih.gov
Table 2: Characteristic ESI-MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Product Ions (m/z) | Significance |
| 158 [M+H]⁺ | 72, and others | The transition 158 → 72 is highly specific and used for quantification. The overall pattern provides a unique fingerprint for identification. |
This table highlights the key mass transition used for the specific detection and quantification of this compound.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that is increasingly used in untargeted metabolomics. mdpi.commdpi.com This approach aims to measure as many metabolites as possible in a sample to get a broad snapshot of its metabolic state. nih.govtci-thaijo.org QTOF instruments provide high mass accuracy and resolution, allowing for the determination of the elemental composition of detected compounds and the differentiation of molecules with very similar masses. mdpi.comd-nb.info
For the most accurate and precise quantification using LC-MS, especially in complex biological matrices, the use of a stable isotope-labeled (SIL) internal standard is the gold standard. lgcstandards.comnih.gov A SIL internal standard is a version of the analyte (in this case, this compound) in which one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com
This SIL version is chemically identical to the analyte and therefore behaves identically during sample preparation, chromatography, and ionization in the mass spectrometer. acanthusresearch.comnih.gov However, because it has a different mass, the mass spectrometer can distinguish it from the unlabeled analyte. lgcstandards.com By adding a known amount of the SIL internal standard to the sample at the beginning of the analytical process, it can correct for variations in sample recovery and matrix effects (ion suppression or enhancement) that can occur between different samples. nih.govscispace.com This approach significantly improves the accuracy and reproducibility of quantitative results, as it compensates for inter-individual variability in matrices like patient plasma. nih.govnih.gov While SIL standards can be expensive and not always commercially available, their use is considered essential for robust quantitative bioanalysis. nih.govscispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation and stereochemical analysis of this compound. This non-destructive technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. ox.ac.uk
One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for the initial characterization. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. For this compound, the proton signals corresponding to the piperidine (B6355638) ring and the N-methyl groups can be readily identified. Similarly, the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms, providing crucial information about the carbon skeleton.
Two-dimensional (2D) NMR experiments are employed for more complex structural assignments and stereochemical confirmation. nd.edu Key 2D NMR techniques include:
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling correlations, allowing for the tracing of the spin systems within the piperidine ring of this compound. libretexts.org It helps to connect adjacent protons, confirming the ring structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is vital for assigning the proton signals to their corresponding carbon atoms in the this compound molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for determining stereochemistry. ox.ac.uklibretexts.org It identifies protons that are close to each other in space, irrespective of their through-bond connectivity. libretexts.org For a cyclic molecule like this compound, NOESY can reveal the relative orientation of substituents on the piperidine ring, confirming its stereochemical configuration. Protons on the same face of the ring will show NOE cross-peaks, while those on opposite faces will not. The presence of diastereotopic protons, which have different chemical shifts, can also provide stereochemical insights. wordpress.commasterorganicchemistry.com
The combination of these NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the chemical structure and stereochemistry of this compound. mestrelab.com
Chemometric and Multivariate Data Analysis Approaches in Metabolomics and Authentication Studies
Chemometrics, the application of statistical and mathematical methods to chemical data, plays a pivotal role in analyzing the complex datasets generated in metabolomics and authentication studies involving this compound. mdpi.commetabolomics.se These approaches are essential for extracting meaningful information, identifying patterns, and building predictive models from large and often noisy spectral or chromatographic data. metabolomics.se
In the context of this compound, which has been identified as a potential biomarker for differentiating between coffee species, chemometric methods are applied to data from analytical techniques like NMR or mass spectrometry. researchgate.net The goal is to classify samples based on their origin or composition.
Discriminant Analysis Techniques (e.g., LDA, MDA, QDA, RDA, PLS-DA, SIMCA)
Discriminant analysis encompasses a suite of supervised classification methods used to find the relationship between a categorical dependent variable (e.g., coffee species) and a set of independent variables (e.g., spectral data).
Linear Discriminant Analysis (LDA): LDA is a well-established method that projects data onto a lower-dimensional space to maximize the separation between predefined classes. stackexchange.com It assumes that the data for each class is normally distributed and have equal covariance matrices.
Mixture Discriminant Analysis (MDA): MDA is an extension of LDA that can handle non-normal data distributions by modeling each class as a mixture of Gaussian distributions.
Quadratic Discriminant Analysis (QDA): QDA is similar to LDA but does not assume equal covariance matrices for each class, allowing for more flexible, quadratic decision boundaries.
Regularized Discriminant Analysis (RDA): RDA is a compromise between LDA and QDA, where the covariance matrices are regularized, making the method more robust when the number of variables is large or the sample size is small.
Partial Least Squares-Discriminant Analysis (PLS-DA): PLS-DA is a popular and powerful technique, particularly suited for datasets with more variables than samples and where multicollinearity is present, which is common in spectral data. stackexchange.comgithub.io It is a variant of Partial Least Squares (PLS) regression where the response variable is categorical. github.iouniroma1.it PLS-DA models the relationship between the predictor variables (spectra) and the class membership, aiming to maximize the covariance between them. stackexchange.com Research on coffee bean authentication has shown that PLS-DA can achieve high prediction accuracy. researchgate.net For instance, one study reported a 98% correction rate for PLS-DA when used with mean centering and 100% with multiplicative scatter correction. researchgate.net
Soft Independent Modeling of Class Analogy (SIMCA): SIMCA is a classification method that builds a principal component analysis (PCA) model for each class. A new sample is then classified based on its distance to each class model.
The performance of these discriminant analysis techniques can be significantly influenced by the data preprocessing methods used.
Spectral Preprocessing Methods (e.g., Mean Centering, Multiplicative Scatter Correction)
Spectral preprocessing is a critical step in chemometric analysis to remove or reduce unwanted variations in the data that are not related to the chemical information of interest, such as baseline shifts, noise, and light scattering effects. eigenvector.com
Mean Centering: This is one of the simplest preprocessing techniques. It involves calculating the mean spectrum of the entire dataset and subtracting this mean from each individual spectrum. gitbooks.io This process centers the data around the origin, and subsequent analysis, like PCA, will focus on the variance within the data rather than the variance about zero. eigenvector.com However, in some applications, mean centering alone may not be sufficient to achieve optimal classification results. For example, in a study on coffee authentication, mean centering resulted in relatively poor prediction accuracy for several discriminant analysis methods. researchgate.net
Multiplicative Scatter Correction (MSC): MSC is a more advanced preprocessing method designed to correct for additive and multiplicative effects in spectral data, which are often caused by light scattering in solid or powdered samples. rjpbcs.com The technique works by regressing each individual spectrum against a reference spectrum (often the mean spectrum of the dataset) to estimate and correct for the scatter effects. eigenvector.com MSC has been shown to be highly effective in improving the performance of classification models. In the aforementioned coffee authentication study, applying MSC significantly improved the prediction accuracy of various discriminant analysis techniques compared to mean centering. researchgate.net For instance, the accuracy of LDA improved from 63% to 98%, and several other methods, including MDA, QDA, RDA, and PLS-DA, reached 100% accuracy after MSC preprocessing. researchgate.net
The choice of preprocessing method is crucial and depends on the specific characteristics of the data and the analytical goals. A combination of appropriate preprocessing and powerful discriminant analysis techniques is essential for developing robust and reliable models for authentication and metabolomics studies involving this compound.
Applications in Research and Future Directions
Utility as a Research Biomarker
Homostachydrine's distinct chemical properties and specific distribution in the biosphere make it a valuable tool for researchers. Its stability and quantifiable presence in certain biological and food matrices have led to its use as a specific indicator in several fields of study.
Authentication Marker for Coffea Species and Roasting Processes
One of the most well-established applications of this compound is in the authentication of coffee beans. Research has identified this compound, also known as pipecolic acid betaine (B1666868), and its precursor, N-methylpipecolic acid, in both Coffea arabica (Arabica) and Coffea canephora (Robusta) green coffee beans.
A key finding is the significant quantitative difference in this compound content between the two species. Studies using high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) have demonstrated that Robusta beans contain a substantially higher concentration of this compound than Arabica beans. Crucially, the concentration of this compound remains stable and is unaffected by the heat of the coffee bean roasting process. This thermal stability is a critical feature that makes it an excellent candidate marker for determining the relative percentages of Arabica and Robusta in roasted coffee blends.
Detailed analyses have quantified the disparate levels of this compound, providing a clear basis for authentication. These findings have been verified by analyzing commercial roasted coffee blends and confirming the correspondence between the this compound-derived percentages and the species composition declared by manufacturers.
| Species | This compound Content (mg/kg) |
| Coffea arabica (Arabica) | 1.5 ± 0.5 |
| Coffea canephora (Robusta) | 31.0 ± 10.0 |
Indicator in Nutritional and Dietary Research Studies
In the field of nutritional science, the identification of reliable biomarkers to track dietary intake is essential for understanding the relationship between diet and health. This compound serves as a potential indicator in such studies due to its presence in specific food sources. Beyond coffee, this compound has been identified for the first time in plants of the Citrus genus, including in the fruits, seeds, and leaves of oranges, lemons, and bergamot. Its presence has also been noted in other plants like alfalfa (Medicago sativa L.).
Because this compound is not ubiquitous, its detection in human plasma or urine can suggest the consumption of foods containing this compound. This application is valuable in controlled dietary intervention studies where researchers need to verify compliance with a specific dietary regimen that includes or excludes this compound-containing foods. For instance, in studies examining the effects of a "healthy Nordic diet," which may include berries and other plant-based foods, developing quantitative methods for betainized compounds like this compound in fasting plasma samples is a key step in identifying reliable dietary biomarkers.
Metabolomic Biomarker for Disease Progression and Therapeutic Response in Animal Models
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to discovering biomarkers for disease. mdpi.com In this context, this compound has been observed in metabolomic profiles related to disease states in animal models and human studies. nih.gov For example, in a study profiling the serum of individuals with active tuberculosis (TB), this compound was detected. nih.gov While its precise role in the pathophysiology of TB is not yet defined, its presence within a broader metabolic signature that distinguishes active disease from latent infection or healthy controls highlights its potential as part of a biomarker panel. nih.gov
The utility of such biomarkers is being explored to monitor disease progression and the efficacy of therapeutic interventions. nih.goveurekalert.org In animal models of chronic diseases like asthma or autoimmune arthritis, researchers use metabolomic profiling to identify molecular markers that change in response to the disease and to treatment. mdpi.comnih.gov Changes in the levels of specific metabolites can provide early indications of whether a therapeutic is having the desired biological effect. mdpi.com The identification of this compound in such disease-related metabolic profiles suggests it could be further investigated as a component of a biosignature to track disease activity or therapeutic response in relevant preclinical animal models. nih.gov
Potential in Preclinical Drug Discovery and Development Research
The unique biological context of this compound and related compounds positions it as a subject of interest in the early stages of drug discovery, particularly for conditions linked to metabolic and inflammatory processes.
Identification of Novel Therapeutic Candidates for Metabolic and Inflammatory Disorders
Natural products are a rich source of chemical diversity for identifying new therapeutic agents. arborassays.com Compounds with anti-inflammatory properties are of particular interest for managing metabolic disorders such as diabetes, obesity, and atherosclerosis, where chronic inflammation is a key pathogenic factor. mdpi.comsyncrosome.com Research has shown that certain natural compounds can mitigate inflammatory responses and oxidative stress, which are central to these conditions. mdpi.com
While direct preclinical studies on this compound for these specific disorders are nascent, related betaine compounds have demonstrated protective effects. For instance, betaine has been shown to possess anti-inflammatory properties in various disease models by modulating the production of pro-inflammatory cytokines. nih.gov Given that this compound is a betaine, it warrants investigation for similar bioactivities. Preclinical research programs often screen natural compounds for their potential to modify disease pathways in animal models of metabolic disorders, such as those induced by high-fat diets. syncrosome.commdpi.com The exploration of this compound in these validated preclinical models is a logical next step to determine if it could be a candidate for developing new therapies for metabolic and inflammatory diseases. syncrosome.commdpi.com
Targeting Specific Molecular Pathways for Pharmacological Intervention
A modern approach in drug discovery involves identifying compounds that act on specific molecular targets or signaling pathways involved in disease. nih.govnih.gov Network pharmacology is a tool used to predict how a compound might interact with a complex network of proteins and pathways. nih.gov This approach can help uncover the mechanisms of action for natural products and identify key molecular targets for therapeutic intervention. nih.gov
For inflammatory disorders, key signaling pathways such as the nuclear factor-κB (NF-κB) pathway are often targeted. mdpi.comnih.gov Studies on the related compound betaine have shown it can suppress NF-κB activity, thereby reducing inflammation. nih.gov This provides a rationale for investigating whether this compound can modulate NF-κB or other critical inflammation-related pathways, such as MAPK or PI3K-Akt signaling. mdpi.comnih.gov Future preclinical research would involve using in vitro cell-based assays and in vivo animal models to determine if this compound interacts with specific targets like STAT3, VEGFA, or HSP90AA1, which are known to be relevant in various disease pathologies. Such studies are crucial for validating its potential as a pharmacological agent and understanding its mechanism of action.
Advancements in Metabolomics and Systems Biology Research
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has become a cornerstone of systems biology. documentsdelivered.com By providing a functional readout of the physiological state of a cell, metabolomics offers a direct link between genotype and phenotype that is often not as clear in genomics or proteomics. documentsdelivered.com The inclusion of compounds like this compound in metabolomic analyses is advancing our understanding of complex biological systems. Technological progress in analytical platforms such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the high-throughput identification and quantification of hundreds to thousands of metabolites, including this compound, from various biological samples. documentsdelivered.com This capability is crucial for integrating metabolomics data with other "omics" datasets (genomics, transcriptomics, proteomics) to build more comprehensive models of cellular function and organismal health. nih.gov
The identification of this compound in various biological matrices contributes significantly to the mapping and understanding of metabolic networks. As a betaine of pipecolic acid, its presence and concentration can serve as a key node in constructing metabolic pathways related to amino acid metabolism. researchgate.net For instance, its biosynthesis is hypothesized to occur through the direct methylation of pipecolic acid, a cyclic amino acid derived from L-lysine. researchgate.net The detection of both pipecolic acid and this compound in citrus plants supports this proposed metabolic link. researchgate.net
In the context of human health, this compound has been identified as a potential biomarker for dietary intake, specifically coffee consumption. Found in both Robusta and Arabica coffee beans, it exhibits remarkable heat stability, meaning its content is not significantly affected by the roasting process. Consequently, its detection in human serum and urine can serve as a reliable indicator of coffee consumption, aiding researchers in nutritional metabolomics to correlate dietary patterns with health outcomes. Furthermore, its presence in fecal metabolome studies has been used to explore the intricate metabolic pathway networks associated with colorectal cancers, highlighting its utility in dissecting the complex interplay between diet, gut microbiota, and host metabolism in disease. The use of bioinformatic tools to query databases like the Human Metabolome Database (HMDB) and KEGG allows researchers to place this compound within the broader context of human metabolic networks, offering deeper insights into its potential biological roles. nih.gov
| Area of Contribution | Specific Role of this compound | Organism/System Studied | Key Findings |
|---|---|---|---|
| Plant Biochemistry | Metabolite in the pipecolic acid pathway | Citrus genus plants (orange, lemon), Alfalfa (Medicago sativa) | Co-occurrence with pipecolic acid suggests a precursor-product relationship, indicating its place in lysine (B10760008) catabolism. researchgate.net |
| Nutritional Metabolomics | Biomarker of dietary intake | Humans | Heat-stable compound in coffee beans, detectable in serum and urine, making it a reliable marker for coffee consumption. |
| Disease Research | Component of fecal metabolome signature | Humans (Colorectal Cancer Studies) | Included in analyses of metabolic networks to differentiate between cancer, adjacent mucosa, and stool, pointing to altered gut metabolism. |
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.govnih.gov The study of this compound presents several opportunities in this domain. Its role as a dietary biomarker is a prime example. By reliably tracking coffee intake, researchers can more accurately assess the epidemiological links between coffee consumption and various diseases, such as neurodegenerative disorders, cardiovascular diseases, and certain cancers.
The connection between the fecal metabolome and colorectal cancer offers a direct avenue for translational research. Alterations in the gut microbial and host metabolic pathways are hallmarks of colorectal cancer development. Identifying a panel of metabolites, potentially including this compound, that can distinguish healthy from diseased states could lead to the development of non-invasive screening tools. Further investigation is needed to determine whether this compound's presence or concentration is a causative agent, a protective factor, or simply a marker of other underlying metabolic changes. Elucidating this could open doors to new preventive or therapeutic strategies targeting specific metabolic pathways. nih.gov
Challenges and Limitations in Current this compound Research
Despite its potential, research on this compound faces several challenges common to the field of metabolomics. nih.gov
Standardization and Quantification: A significant hurdle is the lack of commercially available analytical standards for this compound in the past, forcing researchers to synthesize their own for unambiguous identification and quantification. researchgate.net While this has been overcome in specific studies, broad availability and standardization are necessary for reproducible, cross-study comparisons. The selection of appropriate internal standards that mimic the physio-chemical properties of this compound without naturally occurring in the sample matrix is crucial for accurate quantification. nih.gov
Complexity of Biological Systems: The concentration of this compound in a biological sample can be influenced by numerous factors beyond the variable of interest, including diet, genetics, gut microbiome composition, and the presence of comorbidities. nih.gov Isolating its specific role from this complex background noise is a major analytical challenge.
From Correlation to Causation: A common limitation in metabolomics is distinguishing correlation from causation. nih.gov While studies may link this compound levels to a particular diet or disease state, proving that it plays a causal role in the underlying biology requires extensive further research, including mechanistic studies and intervention trials.
Biomarker Validation: For this compound to be used as a clinical biomarker, it must undergo a rigorous validation process. This involves large-scale cohort studies to confirm its sensitivity and specificity, which is a resource-intensive and time-consuming process. nih.gov
Future Research Perspectives and Translational Potential
The future of this compound research is promising, with several key avenues for exploration. A primary focus should be on elucidating its precise biological functions in the organisms in which it is found. While it is known as an osmolyte in plants, its role in human physiology remains largely unknown. researchgate.net Investigating its interaction with cellular transporters, enzymes, and signaling pathways could reveal novel biological activities.
Further exploration of its biosynthesis and degradation pathways, both in plants and within the human gut microbiome, is warranted. This could lead to a better understanding of how its levels are regulated and how they might be modulated for therapeutic benefit. The integration of metabolomic data on this compound with genomic and proteomic data will be essential for building a systems-level understanding of its function. nih.gov
The ultimate translational goal is to leverage this knowledge for clinical benefit. This could manifest in several ways:
Development of Diagnostic/Prognostic Panels: this compound could be incorporated into a multi-metabolite panel for the early detection or monitoring of diseases like colorectal cancer.
Nutritional Interventions: A deeper understanding of its role as a dietary biomarker could refine dietary recommendations and help in designing personalized nutrition strategies.
Therapeutic Targets: If this compound is found to have a direct role in disease pathways, it or its metabolic enzymes could become targets for new drug development.
Continued advancements in analytical technologies and bioinformatics will undoubtedly accelerate research in this area, paving the way for this compound to transition from a compound of academic interest to a tool with tangible clinical applications.
Q & A
Q. How can researchers design studies to investigate this compound’s role in plant circadian rhythms without confounding environmental variables?
- Methodological Answer : Use growth chambers with controlled light/dark cycles and humidity. Collect tissue samples at 4-hour intervals over 72 hours for LC-HRMS analysis. Normalize data to circadian reference genes (e.g., TOC1, CCA1) and apply cosinor regression to detect rhythmicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
